2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenoxy group and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted oxadiazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenoxy group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of a fluorine atom.
2-[4-(4-bromophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of a fluorine atom.
2-[4-(4-methylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenoxy group in 2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole imparts unique properties such as increased lipophilicity and enhanced ability to interact with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4/c1-9-17-18-15(22-9)10-2-7-14(13(8-10)19(20)21)23-12-5-3-11(16)4-6-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLIOWDCNXKJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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